molecular formula C10H10F3NO2 B13919672 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde

Katalognummer: B13919672
Molekulargewicht: 233.19 g/mol
InChI-Schlüssel: UCANYYRDJIGSEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde is a chemical compound with a unique structure that includes a trifluoromethyl group and a hydroxypropan-2-yl group attached to a picolinaldehyde backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the picolinaldehyde core, followed by the introduction of the trifluoromethyl group and the hydroxypropan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-Hydroxypropan-2-yl)-3-methylpicolinaldehyde: Similar structure but lacks the trifluoromethyl group.

    5-(2-Hydroxypropan-2-yl)-3-chloropicolinaldehyde: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Eigenschaften

Molekularformel

C10H10F3NO2

Molekulargewicht

233.19 g/mol

IUPAC-Name

5-(2-hydroxypropan-2-yl)-3-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H10F3NO2/c1-9(2,16)6-3-7(10(11,12)13)8(5-15)14-4-6/h3-5,16H,1-2H3

InChI-Schlüssel

UCANYYRDJIGSEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=C(N=C1)C=O)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.